![molecular formula C20H28N2O2 B5054167 3-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5054167.png)
3-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide
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Overview
Description
This compound is a derivative of fentanyl, a powerful synthetic opioid analgesic that is similar to morphine but is 50 to 100 times more potent . Fentanyl and its analogs are commonly used in the treatment of severe pain, but they also have a high potential for addiction and abuse .
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to that of other fentanyl analogs, with variations that could significantly affect its pharmacological properties . Without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
As with the synthesis, the chemical reactions involving this compound would likely involve processes common to fentanyl and its analogs, such as hydrolysis, hydroxylation, and various forms of alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Fentanyl and its analogs are typically solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(13-8-16-6-2-3-7-16)21-18-11-9-17(10-12-18)20(24)22-14-4-1-5-15-22/h9-12,16H,1-8,13-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMMAYFGNAOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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